molecular formula C20H19N5O3S2 B2969091 N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-36-9

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2969091
CAS No.: 868225-36-9
M. Wt: 441.52
InChI Key: OWZVBQGJKHUVRX-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C20H19N5O3S2 and a PubChem CID of 135518878 . This complex molecule is built on a 1,6-dihydropyrimidin-6-one core, a scaffold recognized in medicinal chemistry for its diverse biological activities. The structure integrates multiple pharmacophores, including a 3,4-dihydroquinoline moiety and a thiophene carboxamide group, linked via a thioether chain. Such a structure suggests potential as a versatile intermediate in organic synthesis and drug discovery efforts. The 1,6-dihydropyrimidin-6-one scaffold is a privileged structure in pharmaceutical research. Compounds featuring this core, particularly those with sulfanylacetamide linkages, have been investigated as key intermediates for the synthesis of molecules with varied biological profiles . Furthermore, the integration of nitrogen-containing heterocycles like dihydroquinoline is a common strategy in the design of bioactive molecules, as this class of compounds is known to exhibit a broad spectrum of pharmacological activities . Researchers can explore this compound as a potential precursor or building block in the development of enzyme inhibitors or other pharmacologically active agents. The presence of modifiable functional groups, such as the amino group on the pyrimidine ring, allows for further chemical derivatization to create libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[4-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S2/c21-17-16(22-18(27)14-8-4-10-29-14)19(28)24-20(23-17)30-11-15(26)25-9-3-6-12-5-1-2-7-13(12)25/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,22,27)(H3,21,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZVBQGJKHUVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide (CAS Number: 872597-49-4) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its structure, synthesis, and biological activities based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5O3SC_{23}H_{23}N_{5}O_{3}S, with a molecular weight of 449.5 g/mol. The structural components include a thiophene ring, a pyrimidine moiety, and a dihydroquinoline derivative, which contribute to its biological activity.

PropertyValue
Molecular FormulaC23H23N5O3SC_{23}H_{23}N_{5}O_{3}S
Molecular Weight449.5 g/mol
CAS Number872597-49-4

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives containing the dihydroquinoline structure have shown significant inhibition against various cancer cell lines:

  • Inhibition Mechanism : The compound appears to inhibit key enzymes involved in cancer cell proliferation. For example, some derivatives have been reported to inhibit dihydrofolate reductase (DHFR), with IC50 values as low as 0.06 µM against specific cancer cell lines such as NCI-H522 (non-small cell lung cancer) and MCF7 (breast cancer) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against several bacterial strains, indicating potential use as an antimicrobial agent. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways.

Antioxidant Properties

Studies indicate that the compound exhibits antioxidant activity by scavenging free radicals. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Case Studies

Research has focused on the synthesis and biological evaluation of this compound and its analogs:

  • Synthesis Pathways : Various synthetic routes have been explored to optimize yield and biological activity. For instance, one study reported an efficient synthesis involving cyclization reactions that yielded derivatives with enhanced anticancer activity .
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of the compound in treating tumors. Results indicated a significant reduction in tumor size with minimal side effects compared to traditional chemotherapeutics .

Comparison with Similar Compounds

(a) N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

  • Structural Features: Shares the pyrimidinone core, 4-amino group, and thioether-linked substituent. Key differences include a 3,4-dimethoxybenzamide group (vs. thiophene-2-carboxamide) and a 4-chlorophenylamino moiety (vs. dihydroquinolinyl) .
  • Molecular Weight : 489.9 g/mol (C₂₁H₂₀ClN₅O₅S).
  • Implications : The chlorophenyl group may enhance lipophilicity, while the dimethoxybenzamide could alter metabolic stability compared to the thiophene group in the target compound .

(b) 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogues

  • Structural Features : Thiophene-2-carboxamide group attached to a pyridine ring (vs. pyrimidine in the target compound). Variants include aryl substituents (e.g., 4-fluorophenyl) .
  • Synthesis : Achieved via Suzuki coupling with Pd(PPh₃)₄, highlighting the utility of cross-coupling reactions for introducing aromatic groups .
  • Bioactivity : Demonstrated antibacterial efficacy against Staphylococcus aureus and Escherichia coli, suggesting the thiophene carboxamide motif contributes to antimicrobial activity .

(c) 4-(Benzo[d][1,3]dioxol-5-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

  • Structural Features: Pyrimidine core with a 2-thioxo group and benzo[d][1,3]dioxolyl substituent. Lacks the dihydroquinoline and thiophene groups present in the target compound .
  • Synthesis: Prepared via condensation of aldehydes, thiourea, and β-ketoesters in acetic acid or n-butanol, a common method for tetrahydropyrimidine derivatives .

Bioactivity Trends

  • Antibacterial Activity : Thiophene carboxamide-pyridine hybrids () show MIC values of 4–16 µg/mL against Gram-positive bacteria, suggesting the thiophene group enhances membrane penetration .
  • Role of Substituents: Chlorophenyl and nitro groups () improve lipophilicity but may increase toxicity. The dihydroquinoline group in the target compound could balance solubility and target affinity, similar to marine-derived quinoline alkaloids .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Bioactivity Reference
Target Compound Pyrimidinone Thiophene-2-carboxamide, dihydroquinoline Inferred condensation Potential antimicrobial -
N-(4-amino-2-((2-((4-chlorophenyl)amino)...-3,4-dimethoxybenzamide Pyrimidinone 3,4-Dimethoxybenzamide, 4-chlorophenylamino Unspecified Unknown
5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Pyridine Thiophene-2-carboxamide, aryl groups Suzuki coupling Antibacterial
4-(Benzo[d][1,3]dioxol-5-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Tetrahydropyrimidine Benzo[d][1,3]dioxolyl, 4-nitrophenyl Acid-catalyzed condensation Unspecified

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